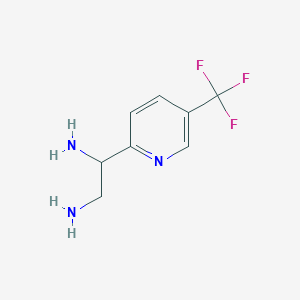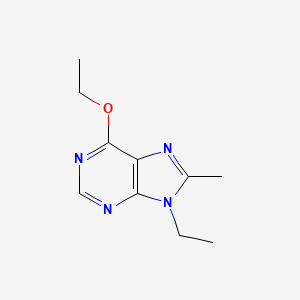
6-Benzyl-2-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-2-methylnicotinonitrile is a chemical compound with the molecular formula C14H12N2 It is a derivative of nicotinonitrile, characterized by the presence of a benzyl group at the 6-position and a methyl group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-methylnicotinonitrile typically involves the condensation of 2-methyl-6-bromonicotinonitrile with benzylamine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
2-methyl-6-bromonicotinonitrile+benzylamine→this compound+HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Benzyl-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl nicotinate, while reduction can produce 6-benzyl-2-methylpyridine.
科学研究应用
6-Benzyl-2-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Benzyl-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
6-Benzyl-2-methylpyridine: Similar structure but lacks the nitrile group.
2-Methyl-6-phenylpyridine: Similar structure with a phenyl group instead of a benzyl group.
6-Benzyl-2-methylnicotinic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness: 6-Benzyl-2-methylnicotinonitrile is unique due to the presence of both benzyl and nitrile groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
6-benzyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2/c1-11-13(10-15)7-8-14(16-11)9-12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
InChI 键 |
AVJXPTUIMVMOEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)CC2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


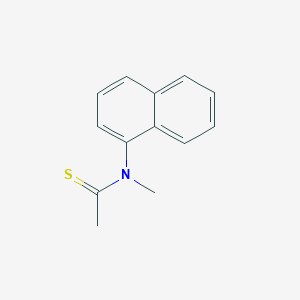
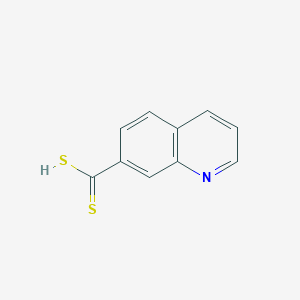
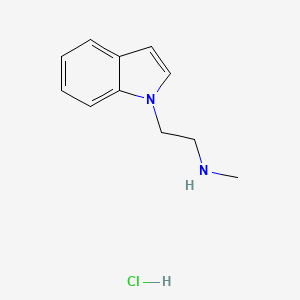
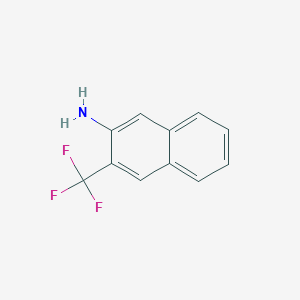
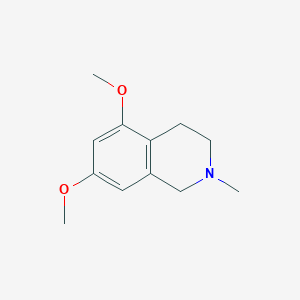
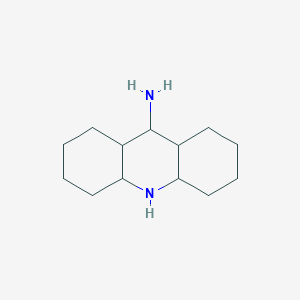
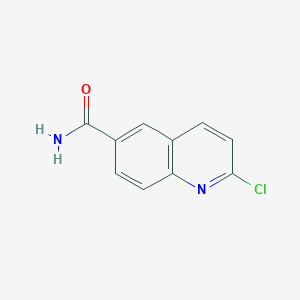
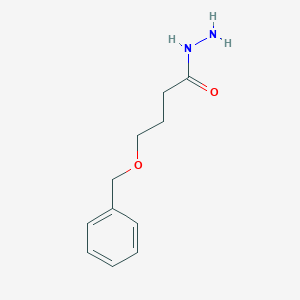

![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
